molecular formula C6H3ClIN3 B1418853 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine CAS No. 876343-10-1

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine

Numéro de catalogue: B1418853
Numéro CAS: 876343-10-1
Poids moléculaire: 279.46 g/mol
Clé InChI: DXPVKZYVQANEDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-D]pyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine ring system, with chlorine and iodine atoms at the 4 and 6 positions, respectively. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine.

    Iodination: The 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is dissolved in dimethylformamide (DMF) and cooled to 0°C. N-Iodosuccinimide (NIS) is then added to the solution, and the reaction mixture is stirred at room temperature overnight.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Suzuki Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling, the product is a biaryl compound formed by the coupling of the pyrrolo[2,3-D]pyrimidine ring with the boronic acid derivative.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is primarily utilized as a pharmaceutical intermediate in the synthesis of kinase inhibitors, which are critical in treating various diseases, including cancer. The compound's structure allows for modifications that enhance its efficacy and selectivity against specific kinases involved in disease pathways .

Research has demonstrated that derivatives of this compound exhibit significant biological activities:

  • Anticancer Properties : Certain derivatives have shown the ability to inhibit the growth of cancer cells by targeting specific kinases .
  • Antiviral Activity : Some derivatives have demonstrated potential effectiveness against viral infections.
  • Anti-inflammatory Effects : The compound has been explored for its potential to treat inflammatory diseases by modulating immune responses .

Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds through various chemical reactions:

  • Electrophilic Substitution Reactions : It participates in nucleophilic aromatic substitutions and Suzuki coupling reactions, allowing the formation of diverse chemical entities .
  • Functional Group Transformations : Its chloro and iodo substituents enable further derivatization, expanding its utility in organic synthesis .

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

Study FocusFindings
Kinase InhibitionDerivatives exhibited subnanomolar enzymatic inhibition against Colony-stimulating factor-1 receptor (CSF1R), indicating strong selectivity for therapeutic use in cancers associated with macrophage activity .
Immune ModulationThe compound's interaction with Hematopoietic Progenitor Kinase 1 (HPK1) suggests its role in modulating immune responses, particularly affecting nitric oxide production in T-cell receptor signaling pathways .
Synthesis of Kinase InhibitorsThe compound has been employed as an intermediate in developing kinase inhibitors targeting critical signaling pathways involved in cancer progression .

Mécanisme D'action

The mechanism of action of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a critical role in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis . The compound’s structure allows it to bind to the active site of the kinase, thereby blocking its activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is a significant compound in medicinal chemistry, particularly noted for its role as an intermediate in synthesizing various pharmaceutical agents, especially kinase inhibitors. This article explores the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

  • Molecular Formula : C6H3ClIN3
  • SMILES : C1=C(NC2=C1C(=NC=N2)Cl)I
  • InChI : InChI=1S/C6H3ClIN3

This compound primarily functions as a precursor in the synthesis of kinase inhibitors. Its biological activity is largely attributed to its ability to inhibit specific kinases involved in critical signaling pathways:

  • Kinase Inhibition : The compound has been shown to inhibit Janus kinase (JAK) family enzymes, disrupting the JAK-STAT signaling pathway, which is crucial for cell growth and proliferation. This inhibition can lead to reduced proliferation of cancer cells and modulation of immune responses.
  • Electrophilic Substitution Reactions : The compound undergoes electrophilic substitution reactions such as nucleophilic aromatic substitution and Suzuki coupling, facilitating the development of diverse derivatives with enhanced biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties by inhibiting the growth of various cancer cell lines. The inhibition of JAK enzymes not only impacts cancer cell proliferation but also influences apoptosis pathways, making it a target for cancer therapies.

Immune Modulation

The compound's interaction with Hematopoietic Progenitor Kinase 1 (HPK1) suggests its potential in modulating immune responses. By affecting nitric oxide production in T-cell receptor signaling pathways, it may play a role in treating inflammatory diseases .

Case Studies and Research Findings

A study conducted on a series of pyrrolo[2,3-D]pyrimidines demonstrated that derivatives of this compound exhibited subnanomolar enzymatic inhibition against Colony-stimulating factor-1 receptor (CSF1R), indicating strong selectivity and potential therapeutic relevance in inflammatory conditions and cancers associated with macrophage activity .

Table 1: Summary of Biological Activities

Activity TypeBiological EffectReference
AnticancerInhibition of cancer cell proliferation
Immune ModulationModulation of T-cell responses
Enzyme InhibitionInhibition of JAK enzymes
Cytokine RegulationImpact on nitric oxide production

Synthesis and Derivatives

The synthesis of this compound involves several steps that yield high purity and efficiency. It serves as a key intermediate for synthesizing active pharmaceutical ingredients like ruxolitinib and tofacitinib, which are used in treating various cancers and autoimmune diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution reactions on a pre-functionalized pyrrolo[2,3-d]pyrimidine scaffold. For example:

  • Step 1 : Start with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a core intermediate.
  • Step 2 : Introduce iodine at the 6-position via halogen exchange or metal-mediated cross-coupling (e.g., using CuI or Pd catalysts under reflux in polar solvents like iPrOH) .
  • Critical factors : Reaction time (12–48 hours), temperature (reflux conditions), and stoichiometry of reagents (e.g., 1.5–3 equivalents of iodo-substituted aryl/alkylamines) significantly impact yields (27–94%) .

Q. How is the structure of this compound validated experimentally?

Key techniques include:

  • 1H/13C NMR : Peaks for aromatic protons (δ 6.5–8.8 ppm) and NH groups (δ 9.3–11.7 ppm) confirm the pyrrolo-pyrimidine core and substituents .
  • HRMS : Molecular ion peaks (e.g., m/z 375.1816 for a derivative) validate the molecular formula .
  • Elemental analysis : Confirms purity (e.g., C, H, N, Cl within 0.4% of theoretical values) .

Q. What are the primary biochemical targets of pyrrolo[2,3-d]pyrimidine derivatives, and how does the 6-iodo substituent modulate activity?

These compounds are potent kinase inhibitors , targeting EGFR, Her2, VEGFR2, and CDK2 . The 6-iodo group enhances:

  • Steric bulk : Improves binding to hydrophobic pockets in kinase active sites.
  • Electron-withdrawing effects : Stabilizes interactions with catalytic lysine residues . Comparative studies show that iodo-substituted analogs exhibit higher inhibitory potency (IC50 < 100 nM) compared to chloro or methyl derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidines for selective kinase inhibition?

SAR insights include:

  • Position 4 (Cl) : Essential for base-pairing interactions with ATP-binding pockets; replacement with NH2 reduces activity by 10-fold .
  • Position 6 (I) : Larger halogens (I > Br > Cl) improve affinity for tyrosine kinases but may reduce solubility.
  • Substituent flexibility : Benzyl or naphthylmethyl groups at position 6 enhance selectivity for VEGFR2 over EGFR .
  • Methodology : Use enzymatic assays (e.g., ADP-Glo™) to quantify inhibition and molecular docking (AutoDock Vina) to predict binding modes .

Q. What experimental approaches resolve contradictions in reported synthetic yields for pyrrolo[2,3-d]pyrimidine derivatives?

Discrepancies in yields (e.g., 27% vs. 86% for similar reactions) arise from:

  • Catalyst choice : HCl vs. TFA alters protonation states of intermediates .
  • Workup protocols : Precipitation (water addition) vs. extraction (CHCl3/Na2SO4) affects recovery .
  • Solution : Conduct controlled reproducibility studies with standardized conditions (e.g., fixed equivalents of HCl, solvent ratios) and monitor reaction progress via TLC .

Q. Can the 6-iodo group participate in cross-coupling reactions to generate diverse analogs?

Yes. The iodine atom enables Suzuki-Miyaura or Sonogashira couplings for late-stage diversification:

  • Conditions : Pd(PPh3)4 (5 mol%), K2CO3 (2M), aryl/alkynyl boronic acids (1.2 eq), DMF/H2O (3:1), 80°C, 12 hours .
  • Example : Coupling with 4-methoxyphenylboronic acid yields analogs with improved pharmacokinetic properties (logP reduction by 0.5 units) .

Q. How do solvent polarity and temperature affect the regioselectivity of substitutions on the pyrrolo[2,3-d]pyrimidine core?

Polar aprotic solvents (DMSO, DMF) favor C4 chlorination , while protic solvents (iPrOH, H2O) promote C6 iodination due to:

  • Solvation effects : Polar solvents stabilize transition states for electrophilic substitution at electron-deficient positions .
  • Temperature : Reflux (80–100°C) accelerates halogen exchange but may degrade heat-sensitive intermediates .

Q. What computational tools predict the bioavailability of 4-chloro-6-iodo-pyrrolo[2,3-d]pyrimidine derivatives?

Use SwissADME or ADMET Predictor™ to assess:

  • Lipophilicity (logP) : Optimal range 2–4 for blood-brain barrier penetration .
  • Solubility : Iodo-substituted derivatives often require co-solvents (e.g., PEG-400) for in vivo dosing .
  • CYP450 interactions : Meta-substituted aryl groups reduce metabolic clearance .

Q. Methodological Notes

  • Data synthesis : Cross-referenced synthesis protocols , kinase assays , and computational models to ensure robustness.
  • Conflict resolution : Highlighted discrepancies in yields and proposed reproducibility frameworks.

Propriétés

IUPAC Name

4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPVKZYVQANEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC=N2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671982
Record name 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876343-10-1
Record name 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (538 mg, 1.283 mmol) in THF (6.0 mL) was added 5 M sodium hydroxide methanolic solution (1.8 mL, 0.009 mmol). After 10 min the solvent was removed under reduced pressure, sat. ammonium chloride solution (5.0 mL) was added and the mixture evaporated to dryness. The resulting solid was triturated with water to afford 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine. 1H NMR (d6-DMSO, 400 MHz) 6.90(1H, s) and 8.55 (1H, s).
Quantity
538 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 53902930
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
CID 53902930
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
CID 53902930
CID 53902930
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
CID 53902930
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
CID 53902930
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine
CID 53902930
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.